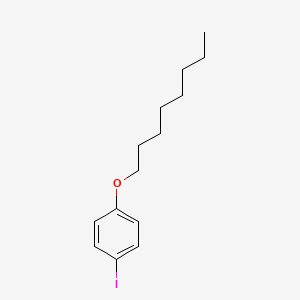

1-Iodo-4-(octyloxy)benzene

Description

Significance in Contemporary Organic Synthesis

In the realm of modern organic synthesis, 1-Iodo-4-(octyloxy)benzene serves as a crucial intermediate for the construction of more complex molecular architectures. The presence of the iodine atom provides a reactive handle for a variety of carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. The octyloxy group, on the other hand, enhances the solubility of the molecule and its derivatives in common organic solvents, a property that is highly advantageous for solution-phase synthesis and purification.

The reactivity of the carbon-iodine bond makes it an excellent substrate for several name reactions. For instance, it readily participates in Suzuki, Heck, and Sonogashira coupling reactions, allowing for the introduction of diverse aryl, vinyl, and alkynyl groups, respectively. These reactions are fundamental in the synthesis of a wide array of organic compounds, from pharmaceuticals to complex materials.

A notable application of this compound is in the synthesis of biaryl compounds through the Suzuki coupling reaction. This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. byjus.com The general scheme for this reaction is a cornerstone of modern organic chemistry due to its tolerance of a wide range of functional groups and its stereospecificity.

The Heck reaction, another powerful palladium-catalyzed process, utilizes this compound to form substituted alkenes by coupling it with an alkene. wikipedia.orglibretexts.org This method is highly effective for creating complex olefinic structures.

Furthermore, the Sonogashira coupling reaction provides a route to synthesize aryl alkynes by reacting this compound with a terminal alkyne. nih.govrsc.org This reaction is instrumental in the construction of conjugated systems found in many functional organic materials.

The following table provides examples of cross-coupling reactions involving this compound.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref. |

| Suzuki Coupling | This compound, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl compounds | |

| Heck Reaction | This compound, Alkene | Pd catalyst, Base (e.g., Et₃N) | Substituted alkenes | |

| Sonogashira Coupling | This compound, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl alkynes | scielo.br |

| Ullmann Coupling | This compound, 2,5-dibromonitrobenzene | Copper powder | 4-bromo-4'-octyloxy-2-nitrobiphenyl | worktribe.comscispace.com |

Role in Materials Science and Engineering

The utility of this compound extends significantly into the domain of materials science and engineering, where it serves as a key precursor for the synthesis of a variety of functional organic materials. The ability to introduce the 4-(octyloxy)phenyl moiety into larger molecular structures is particularly valuable for designing materials with specific electronic, optical, and self-assembly properties.

One of the most prominent applications of this compound is in the synthesis of liquid crystals. google.com The rigid phenyl ring combined with the flexible octyloxy chain is a common structural motif in liquid crystalline molecules. The octyloxy tail helps to induce and stabilize mesophases by providing the necessary molecular anisotropy and intermolecular interactions. For instance, it has been used as a starting material to create photo-switchable halogen bond donors for light-induced phase transitions in liquid crystal assemblies. beilstein-journals.org

In the field of organic electronics, this compound is employed in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). scispace.comlookchem.com The octyloxy group improves the processability of these materials, allowing for their deposition from solution to form thin films, which is a critical step in device fabrication. Researchers have synthesized novel liquid crystalline organic semiconducting oligomers incorporating carbazole (B46965) moieties, starting from this compound, for use in fluorescent OLEDs. worktribe.comscispace.com

Furthermore, this compound is a building block for creating hole-transporting materials (HTMs) for perovskite solar cells and donor materials for organic small molecule photovoltaics. lookchem.comrsc.org The introduction of the octyloxy group can influence the molecular packing and energy levels of the final material, which are crucial parameters for efficient charge transport and device performance.

The table below highlights some of the materials synthesized using this compound and their applications.

| Material Class | Specific Material Example | Application | Ref. |

| Liquid Crystals | Photo-switchable halogen bond donors | Light-induced phase transitions | beilstein-journals.org |

| Organic Semiconductors | Carbazole-functionalized oligomers | Fluorescent OLEDs | worktribe.comscispace.com |

| Photovoltaic Materials | DPP-based organic small molecule donors | Organic Solar Cells | rsc.org |

| Dendrimers | G-2 melamine-based dendrimers | Supramolecular chemistry | beilstein-journals.org |

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-octoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21IO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDNZJMEPQATIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627536 | |

| Record name | 1-Iodo-4-(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96693-06-0 | |

| Record name | 1-Iodo-4-(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Mechanistic Studies of 1 Iodo 4 Octyloxy Benzene

Carbon-Iodine Bond Activation Processes

Activation of the C-I bond is the critical first step in the majority of reactions involving 1-Iodo-4-(octyloxy)benzene. This can be achieved through several mechanisms, including the input of light energy to induce homolytic cleavage or through interactions with nucleophiles, although the latter is less common for this specific substrate.

The carbon-iodine bond in aryl iodides like this compound is susceptible to cleavage upon irradiation with ultraviolet (UV) light. This process, known as photodissociation, proceeds via a homolytic pathway, where the C-I bond breaks to generate two radical species: an aryl radical and an iodine atom.

The mechanism is analogous to that studied for simpler aryl iodides such as iodobenzene (B50100) and 4-iodoanisole. The absorption of a UV photon promotes the molecule to an excited electronic state. For aryl iodides, the near-UV absorption spectrum is characterized by π→π* transitions within the aromatic ring and n→σ* transitions associated with the C-I bond. Excitation into these states, particularly the repulsive nσ* state, leads to rapid dissociation of the weak C-I bond, which typically occurs on a femtosecond to picosecond timescale. This process generates a 4-(octyloxy)phenyl radical and an iodine radical (I•).

The primary photodissociation pathways can be summarized as: C8H17O-C6H4-I + hν (UV) → [C8H17O-C6H4-I]* → C8H17O-C6H4• + I•

This photochemical reactivity is significant in synthetic applications where the generation of aryl radicals is desired for subsequent propagation steps in radical chain reactions or for radical-radical coupling processes.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. However, this reaction is generally not a viable pathway for this compound. The classical SNAr mechanism involves two steps: the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. lumenlearning.compressbooks.pub

This mechanism is highly dependent on the electronic nature of the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups (e.g., -NO2, -CN) at positions ortho and/or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of this compound, the octyloxy group (-OC8H17) is a strong electron-donating group. It increases the electron density on the aromatic ring, particularly at the ortho and para positions, through a +R (resonance) effect. This surplus of electron density destabilizes the negatively charged Meisenheimer intermediate that would be formed upon nucleophilic attack, thus significantly increasing the activation energy for the reaction. pressbooks.publibretexts.org Consequently, direct displacement of the iodide by common nucleophiles via the SNAr mechanism does not occur under standard conditions. While alternative mechanisms like the benzyne (B1209423) pathway can occur with extremely strong bases, they are not typical substitution pathways for this class of compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

The most prominent and synthetically useful aspect of this compound's reactivity is its participation in transition metal-catalyzed cross-coupling reactions. The C-I bond serves as an excellent reactive site for oxidative addition to a low-valent metal center, typically palladium(0), initiating a catalytic cycle that results in the formation of a new C-C bond.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron compound (usually a boronic acid) with an organohalide. this compound is an ideal substrate for this reaction due to the high reactivity of the C-I bond in the crucial oxidative addition step of the catalytic cycle.

The general reaction is as follows: C8H17O-C6H4-I + R-B(OH)2 --(Pd catalyst, Base)--> C8H17O-C6H4-R + I-B(OH)2

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and associated ligands. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For aryl iodides, a variety of catalyst systems have proven effective.

Below is a table illustrating typical catalyst systems and their performance in the coupling of alkoxy-iodobenzene substrates with phenylboronic acid, demonstrating the influence of different ligands and bases.

| Palladium Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(PPh3)4 | Triphenylphosphine (integral) | Na2CO3 | Toluene/H2O | 95 |

| Pd(OAc)2 | SPhos | K3PO4 | Dioxane | 98 |

| PdCl2(dppf) | dppf (integral) | K2CO3 | DMF | 97 |

| Pd2(dba)3 | XPhos | K3PO4 | THF/H2O | 99 |

Data are representative examples derived from studies on analogous alkoxy-iodobenzene systems.

Bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos are particularly effective, as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination to release the biaryl product. The choice of base and solvent is also critical for an efficient reaction, with carbonate and phosphate (B84403) bases in aqueous or ethereal solvents being common.

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance, and reactions involving this compound are no exception. It can be successfully coupled with a wide variety of aryl-, heteroaryl-, and vinylboronic acids. The reaction proceeds efficiently with boronic acids bearing both electron-donating and electron-withdrawing groups, although reaction rates can be influenced by the electronic nature of the coupling partner.

The table below demonstrates the versatility of this compound in coupling with various boronic acids using a standard catalyst system.

| Boronic Acid Partner | Catalyst System | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 / Toluene:EtOH:H2O | 4-(Octyloxy)-1,1'-biphenyl | 96 |

| 4-Methylphenylboronic acid | PdCl2(dppf) | K2CO3 / DMF | 4'-Methyl-4-(octyloxy)-1,1'-biphenyl | 94 |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 / Toluene:EtOH:H2O | 4'-Methoxy-4-(octyloxy)-1,1'-biphenyl | 95 |

| 4-Formylphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 / Dioxane | 4'-(Octyloxy)-[1,1'-biphenyl]-4-carbaldehyde | 88 |

| 3-Pyridinylboronic acid | Pd2(dba)3/XPhos | K3PO4 / THF | 3-(4-(Octyloxy)phenyl)pyridine | 85 |

Yields are based on typical results for Suzuki-Miyaura couplings of alkoxy-iodobenzenes under optimized conditions.

The reaction tolerates a wide array of functional groups, such as ethers, esters, aldehydes, and amides, on the boronic acid partner. This tolerance is a key advantage, as it minimizes the need for protecting group strategies in the synthesis of complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

Mechanistic Insights into Transmetalation and Reductive Elimination

Transmetalation and reductive elimination are fundamental steps that dictate the efficacy of many palladium-catalyzed cross-coupling reactions involving this compound. A comprehensive understanding of these processes is crucial for optimizing reaction conditions and predicting product formation.

In a typical catalytic cycle, such as the Suzuki-Miyaura coupling, the cycle begins after the oxidative addition of the aryl iodide, this compound, to a Pd(0) complex to form a Pd(II) intermediate. The subsequent critical step is transmetalation , where the organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide. Detailed theoretical investigations using Density Functional Theory (DFT) have shed light on this process. These studies indicate that the energetics and mechanism of transmetalation can be significantly influenced by the nature of the base and any present countercations nih.gov. The base plays a role in activating the organometallic reagent, making the organic group more available for transfer to the palladium complex.

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This compound serves as an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond.

The traditional and most widely used Sonogashira methodology employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base wikipedia.orgorganic-chemistry.org. This reaction is highly effective for coupling aryl iodides with terminal alkynes under mild conditions wikipedia.orgnih.gov.

The catalytic cycle is understood to involve two interconnected cycles: a palladium cycle and a copper cycle youtube.com.

Palladium Cycle : Begins with the oxidative addition of this compound to a Pd(0) species.

Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate.

Transmetalation : The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 1-(4-(octyloxy)phenyl)alkyne product and regenerate the Pd(0) catalyst youtube.com.

The synergy between the palladium and copper catalysts allows the reaction to proceed efficiently, often at room temperature wikipedia.org.

| Catalyst System | Aryl Halide | Alkyne | Base/Solvent | Product | Yield |

| Pd(PPh₃)₄ / CuI | This compound | Phenylacetylene | Et₃N / THF | 1-(Octyloxy)-4-(phenylethynyl)benzene | High |

| PdCl₂(PPh₃)₂ / CuI | This compound | 1-Octyne | Piperidine / DMF | 1-((4-(Octyloxy)phenyl)ethynyl)octane | Good |

This table represents typical outcomes for Sonogashira reactions based on established methodologies.

While effective, the use of a copper co-catalyst has drawbacks, most notably the promotion of undesirable alkyne homocoupling (Glaser coupling) pitt.edu. This has spurred the development of copper-free Sonogashira protocols. These methods rely solely on a palladium catalyst, often with specific ligands or under modified reaction conditions, to achieve the desired cross-coupling researchgate.net.

In the absence of copper, the activation of the alkyne is believed to occur directly at the palladium center youtube.com. The reaction conditions, such as the choice of base, solvent, and palladium ligands, become critically important for success cetjournal.it. For instance, robust aminopyrimidine-palladium(II) complexes have been developed for copper-free Sonogashira couplings in aqueous media nih.gov. Other successful approaches have utilized palladium nanoparticles stabilized on supports or employed specific bases like tetra-n-butylammonium fluoride (B91410) (TBAF) under solvent-free conditions researchgate.netorganic-chemistry.org. These copper-free systems are advantageous as they often provide cleaner reactions and avoid byproducts associated with the copper co-catalyst pitt.eduorganic-chemistry.org.

Mechanistic studies differentiate the copper-cocatalyzed and copper-free pathways. In the copper-cocatalyzed cycle , the formation of a copper acetylide is a discrete and essential step prior to transmetalation with the palladium center youtube.com.

In the copper-free cycle , the mechanism is thought to proceed via a deprotonation-coordination pathway. The amine base deprotonates the terminal alkyne, and the resulting acetylide anion coordinates to the Pd(II)-aryl complex. This is followed by reductive elimination to give the final product youtube.com. The oxidative addition of the aryl iodide to Pd(0) is the rate-determining step in many cases youtube.com. Recent studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have provided deeper insights, revealing potential catalyst transformation pathways and the formation of various palladium-alkynyl intermediates during the reaction ru.nlnih.gov. The solvent can also play a significant role, potentially acting as a ligand in the catalytic cycle cetjournal.it.

The Sonogashira reaction exhibits excellent regioselectivity, a feature that is particularly evident when using aryl halides like this compound. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend I > Br > Cl > F wikipedia.orgyoutube.com. This predictable reactivity allows for selective coupling at the iodine-bearing carbon, even in the presence of other, less reactive halides on the same molecule wikipedia.org.

For a substrate like this compound, the reaction occurs exclusively at the C-I bond. The strong directing effect of the iodide leaving group ensures that the alkynylation takes place precisely at the intended position, with no competing C-H activation on the aromatic ring under standard Sonogashira conditions. This high degree of regiocontrol is a key advantage of using aryl iodides in the synthesis of well-defined, substituted aromatic compounds figshare.com.

Heck Cross-Coupling Reactions

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene wikipedia.orgorganic-chemistry.org. This compound is a suitable aryl halide for this transformation, readily reacting with various alkenes to form substituted products.

The reaction mechanism involves several key steps wikipedia.orglibretexts.org:

Oxidative Addition : The Pd(0) catalyst reacts with this compound to form a Pd(II)-aryl complex.

Alkene Insertion (Syn-Addition) : The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond.

β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming a new carbon-carbon double bond and a palladium-hydride species. This step typically proceeds to give the more thermodynamically stable E (trans) isomer organic-chemistry.org.

Reductive Elimination : The base present in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.

The Heck reaction is a powerful tool for the arylation of alkenes thieme-connect.de. The use of aryl iodides like this compound is common due to their high reactivity, which often allows for milder reaction conditions compared to aryl bromides or chlorides thieme-connect.de.

| Catalyst | Alkene | Base | Solvent | Product |

| Pd(OAc)₂ / PPh₃ | Styrene | Et₃N | Acetonitrile | (E)-1-(Octyloxy)-4-styrylbenzene |

| Pd(OAc)₂ | Methyl acrylate | K₂CO₃ | DMF | Methyl (E)-3-(4-(octyloxy)phenyl)acrylate |

| PdCl₂(PPh₃)₂ | 1-Octene | NaOAc | NMP | 1-(Oct-1-en-1-yl)-4-(octyloxy)benzene |

This table illustrates potential products and conditions for Heck reactions involving this compound, based on general principles of the reaction.

Catalytic Cycles and Intermediate Formation

The generally accepted mechanism for the Heck reaction involving an aryl iodide such as this compound proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgnih.gov The cycle is initiated by the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) complex, forming a square planar arylpalladium(II) iodide intermediate. nih.govacs.orglibretexts.org This step involves the insertion of the palladium atom into the carbon-iodine bond. wikipedia.org

Following the oxidative addition, the alkene substrate coordinates to the arylpalladium(II) complex. libretexts.org This is succeeded by a migratory insertion of the alkene into the aryl-palladium bond, which forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. wikipedia.orgyoutube.com This step is typically regioselective, with the aryl group adding to the less substituted carbon of the alkene. The final steps involve a syn β-hydride elimination to form the substituted alkene product and a hydridopalladium(II) complex. youtube.comodinity.com The active Pd(0) catalyst is then regenerated by reductive elimination, often facilitated by a base which neutralizes the generated hydroiodic acid. libretexts.orgyoutube.com

The key intermediates in this cycle are:

L₂Pd(0): The active catalyst.

L₂(Ar)Pd(I): The arylpalladium(II) intermediate formed after oxidative addition.

L₂(Ar)(alkene)Pd(I): The palladium-alkene π-complex.

L₂(alkyl)Pd(I): The σ-alkylpalladium(II) intermediate after migratory insertion.

L₂(H)Pd(I): The hydridopalladium(II) complex formed after β-hydride elimination.

Asymmetric Intramolecular Heck Reactions

While this compound itself is not structured for an intramolecular reaction, its chemical properties are relevant to understanding the behavior of more complex molecules where such a moiety is tethered to an alkene. The asymmetric intramolecular Heck reaction (IMHR) is a powerful method for constructing chiral carbocyclic and heterocyclic rings, capable of creating tertiary or quaternary stereocenters. chim.itwikipedia.org

The stereochemical outcome of the reaction is largely determined during the migratory insertion step and is influenced by the choice of chiral ligands, typically bidentate phosphines like BINAP. chim.it The mechanism can proceed through two main pathways: a neutral pathway and a cationic pathway. wikipedia.orgprinceton.edu

Neutral Pathway: This pathway is typical for aryl halides. The catalytic cycle involves neutral palladium intermediates. Asymmetric induction can be challenging because coordination of the alkene may require dissociation of one of the phosphine ligands, reducing the transfer of chiral information. wikipedia.org

Cationic Pathway: Often accessed by using aryl triflates or by adding silver salts to abstract the halide from the arylpalladium(II) intermediate, this pathway involves a cationic palladium complex. princeton.edu This allows the alkene to coordinate without dissociation of the chiral diphosphine ligand, generally leading to higher enantioselectivity. wikipedia.org

For a hypothetical substrate incorporating the this compound unit, an asymmetric intramolecular Heck reaction would allow for the enantioselective synthesis of complex cyclic structures. The electronic properties of the octyloxy group, being electron-donating, can influence the reactivity of the aryl iodide and the stability of the palladium intermediates.

Microwave-Assisted Heck Reactions with Aryl Iodides

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions, including the Heck coupling of aryl iodides. biotage.co.jpmdpi.org The use of microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields compared to conventional heating methods. biotage.co.jpmdpi.org This acceleration is attributed to the efficient and rapid heating of the polar reaction mixture by microwave energy. audreyli.com

For the reaction of this compound, microwave-assisted conditions offer a high-speed synthetic route. The high reactivity of the C-I bond is complemented by the rapid heating, allowing for swift conversion to the desired coupled product. These reactions are typically performed in polar solvents like DMF or in ionic liquids, which efficiently absorb microwave radiation. audreyli.com

| Aryl Iodide | Alkene | Catalyst | Base | Solvent | Time (Microwave) | Yield (%) |

| This compound (representative) | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 10-20 min | >90 |

| This compound (representative) | Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 15 min | >95 |

This table presents representative data for microwave-assisted Heck reactions based on typical outcomes for aryl iodides. Specific experimental results for this compound may vary.

Photoinduced Heck-Type Reactions and Radical Cascade Mechanisms

Recent advancements have explored photoinduced, palladium-catalyzed Heck-type reactions that can operate under mild, room-temperature conditions. nih.gov These transformations may proceed via mechanisms involving radical intermediates, departing from the traditional Pd(0)/Pd(II) cycle. Visible light can be used to facilitate the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species or to promote single-electron transfer (SET) steps involving the aryl halide. nih.gov

In such a mechanism, the excited state of a photocatalyst or a palladium complex can induce the formation of an aryl radical from the aryl iodide. This radical can then add to an alkene, initiating a cascade of reactions. Radical cascade processes are powerful synthetic tools that allow for the formation of multiple C-C bonds in a single operation, leading to complex polycyclic structures. rsc.orgnih.govsemanticscholar.org

For a substrate like this compound, a photoinduced pathway could involve the following conceptual steps:

Formation of a 4-(octyloxy)phenyl radical via photoredox catalysis.

Addition of this aryl radical to a tethered polyene or enyne system.

A sequence of intramolecular radical cyclizations (cascade).

Termination of the cascade to yield a complex molecular architecture.

These radical-mediated pathways offer alternative reactivity and selectivity compared to the classical ionic Heck mechanism and are an active area of research. rsc.org

Nickel-Catalyzed Cross-Coupling Reactions of Aryl Iodides

Nickel catalysis provides a compelling alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity and enabling transformations that are challenging for palladium. Nickel is more earth-abundant and can readily participate in single-electron transfer processes, facilitating reactions involving radical intermediates. acs.org

C(sp³)-C Bond Formation with Acetals and Aryl Iodides

A significant advancement in nickel catalysis is the cross-coupling of aryl iodides with acetals to form dialkyl ethers, which constitutes a C(sp³)-C bond-forming reaction. nih.govprinceton.edu This transformation utilizes stable and abundant acetals as precursors to α-oxy radicals. nih.govnih.gov

The proposed catalytic cycle begins with the oxidative addition of the aryl iodide, such as this compound, to a Ni(0) complex to form an arylnickel(II) intermediate. nih.gov Concurrently, the acetal (B89532) is converted into an α-oxy radical in the presence of a Lewis acid (e.g., TMSCl) and a mild reductant (e.g., Zn). nih.govprinceton.edu This radical is then intercepted by the arylnickel(II) species to generate a Ni(III) adduct. Subsequent reductive elimination furnishes the C-C coupled product and a Ni(I) species, which is then reduced back to Ni(0) to complete the catalytic cycle. nih.gov This method is valued for its mild, base-free conditions and tolerance of various functional groups. princeton.edu

| Aryl Iodide | Acetal Partner | Catalyst System | Reductant | Yield (%) |

| 4-Iodoanisole | Benzaldehyde dimethyl acetal | NiBr₂·diglyme / bpp | Zn | 85 |

| 1-Iodobenzene | 1,3-Dioxolane | NiBr₂·diglyme / bpp | Zn | 71 |

| 4-Iodobenzonitrile | Benzaldehyde dimethyl acetal | NiBr₂·diglyme / bpp | Zn | 78 |

This table showcases representative yields for the nickel-catalyzed cross-coupling of various aryl iodides with acetals, demonstrating the general applicability of the method. nih.gov bpp refers to 2,6-bis(N-pyrazolyl)pyridine.

Reductive Cross-Coupling via C-N Bond Activation

Nickel catalysis has enabled the use of alkylpyridinium salts as electrophilic partners in reductive cross-coupling reactions with aryl halides. nih.gov This deaminative strategy activates primary amines, which are ubiquitous in chemistry, for C-C bond formation through the cleavage of a C-N bond. researchgate.netrsc.org

The mechanism is believed to involve the formation of an arylnickel(II) intermediate from the oxidative addition of an aryl iodide like this compound to Ni(0). nih.gov This intermediate is then proposed to engage in a single-electron transfer (SET) process with the alkylpyridinium salt. This SET event leads to the fragmentation of the pyridinium (B92312) salt, cleaving the C-N bond and generating an alkyl radical. nih.govrsc.org The alkyl radical then combines with the arylnickel(II) species to form a Ni(III) intermediate, which undergoes reductive elimination to yield the final cross-coupled product. nih.gov A stoichiometric reductant, such as manganese (Mn) powder, is used to regenerate the active Ni(0) catalyst. researchgate.net This methodology is notable for its broad substrate scope and tolerance of sensitive functional groups due to the mild, neutral reaction conditions. nih.govrsc.org

| Aryl Halide | Alkylpyridinium Salt Source | Catalyst System | Reductant | Yield (%) |

| 4-Bromoanisole | Cyclohexylmethylamine | NiBr₂·DME / dtbbpy | Mn | 85 |

| 3-Bromoquinoline | Isopropylamine | NiBr₂·DME / dtbbpy | Mn | 71 |

| 4-Iodobenzonitrile | Benzylamine | NiBr₂·DME / dtbbpy | Mn | 91 |

This table provides examples of nickel-catalyzed reductive cross-coupling of aryl halides with alkylpyridinium salts. nih.govresearchgate.net dtbbpy refers to 4,4′-di-tert-butyl-2,2′-bipyridine.

Advanced Applications in Functional Materials Science

Precursors for Organic Electronic and Photonic Devices

Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, 1-Iodo-4-(octyloxy)benzene is a key starting material for synthesizing donor materials in small-molecule OSCs and hole-transporting materials (HTMs) for perovskite solar cells. The compound's structure allows it to be incorporated into larger conjugated molecules that form the active layer of solar cells. The octyloxy group helps to control the morphology of the bulk heterojunction and improve the processability of the materials, which are critical factors for achieving high power conversion efficiencies.

Materials derived from this precursor are designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge separation and transport. The table below illustrates typical performance metrics for OSCs that employ materials structurally related to derivatives of this compound.

| Parameter | Typical Performance Range | Significance in OSCs |

| Power Conversion Efficiency (PCE) | 10 - 18% | Overall efficiency of converting light to electricity. |

| Open-Circuit Voltage (VOC) | 0.8 - 1.1 V | Maximum voltage from the cell; related to the material's energy levels. |

| Short-Circuit Current (JSC) | 15 - 25 mA/cm² | Maximum current from the cell; related to light absorption and charge transport. |

| Fill Factor (FF) | 65 - 75% | A measure of the squareness of the J-V curve, indicating charge extraction efficiency. |

Organic Light-Emitting Diodes (OLEDs)

This compound is employed in the synthesis of materials for OLEDs, including fluorescent liquid crystalline organic semiconducting oligomers. The rigid phenyl ring combined with the flexible octyloxy chain is a common structural motif in liquid crystalline molecules that can promote ordered molecular arrangements, enhancing charge mobility and emission efficiency. By using cross-coupling reactions, the 4-(octyloxy)phenyl unit can be integrated into emissive or charge-transporting layers of an OLED device.

The properties of the resulting materials significantly impact the device's performance, as shown in the illustrative table below.

| Parameter | Typical Performance Range | Significance in OLEDs |

| External Quantum Efficiency (EQE) | 5 - 25% | Ratio of photons emitted to electrons injected. |

| Luminance | > 1,000 cd/m² | The intensity of light emitted from the device (brightness). |

| Turn-on Voltage | 2.5 - 5.0 V | The voltage at which the device begins to emit light. |

| Emission Color (CIE Coordinates) | Varies (e.g., green, red, blue) | The specific color of light produced, determined by the material's energy gap. |

Organic Photodetectors (OPDs)

While direct synthesis of OPD materials from this compound is not extensively documented, its role as a precursor for general organic semiconductors makes it highly relevant. OPDs operate on principles similar to OSCs, converting light into an electrical signal. They require materials with high charge carrier mobility and broad spectral absorption. Conjugated polymers and small molecules used in OPDs are frequently synthesized via the same palladium-catalyzed cross-coupling reactions for which this compound is an ideal substrate. The introduction of the 4-(octyloxy)phenyl group can be used to tune the electronic properties and morphology of the photoactive layer to optimize photosensitivity and response time.

Organic Thin-Film Transistors (OTFTs)

OTFTs are fundamental components of flexible electronics, requiring semiconductor materials with high charge carrier mobility and a high on/off current ratio. The active layers in OTFTs are often composed of highly ordered, π-conjugated oligomers or polymers. This compound serves as a foundational building block for creating such ordered molecular structures. The octyloxy side chains are crucial for enabling solution-based processing techniques, like spin-coating or printing, which are necessary for fabricating large-area, low-cost flexible circuits. Furthermore, these side chains play a role in mediating the intermolecular packing of the semiconductor, which directly influences charge transport and transistor performance.

| Parameter | Typical Performance Range | Significance in OTFTs |

| Charge Carrier Mobility (µ) | > 0.1 cm²/Vs | Speed at which charge carriers move through the semiconductor. |

| On/Off Current Ratio | > 10⁵ | The ratio of current when the transistor is "on" versus "off". |

| Threshold Voltage (Vth) | < 5 V | The minimum gate voltage required to turn the transistor "on". |

Note: This table illustrates key performance metrics for OTFTs that can be achieved with materials developed from versatile precursors like this compound.

Electrochromic Devices

Electrochromic devices change their color upon the application of an electrical voltage. The active materials in these devices are typically conjugated polymers whose optical absorption spectra are altered during electrochemical doping (oxidation or reduction). The synthesis of these polymers relies on the polymerization of monomers that can be prepared using this compound as a key intermediate. The inclusion of alkoxy side chains, such as octyloxy, is known to influence the electronic and electrochromic properties of the resulting polymers, including their color states, switching speeds, and stability. The octyloxy group can lower the oxidation potential of the polymer and enhance its solubility, facilitating the fabrication of high-quality electrochromic films.

Building Blocks for Polymeric and Supramolecular Architectures

The dual functionality of this compound makes it a powerful tool for constructing complex, well-defined macromolecular structures.

Its primary application is in the synthesis of π-conjugated polymers. The carbon-iodine bond is highly reactive in palladium-catalyzed reactions, allowing for the creation of carbon-carbon bonds to form polymer backbones. Reactions like the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Heck coupling (with alkenes) enable the incorporation of the 4-(octyloxy)phenyl unit into a variety of polymer architectures, such as poly(p-phenylene)s, poly(phenylene vinylene)s, and poly(phenylene ethynylene)s. The octyloxy side chains ensure that these rigid polymers remain soluble, which is essential for their characterization and processing into functional thin films.

Beyond covalent polymers, the iodo-substituent on the benzene (B151609) ring can participate in non-covalent interactions, specifically halogen bonding. This is a highly directional interaction between the electrophilic region of the iodine atom and a Lewis base. This property allows this compound and its derivatives to act as building blocks for self-assembling into ordered supramolecular architectures. While this application is less explored for this specific molecule, related iodo-arenes have been shown to form one-dimensional supramolecular polymers and complex crystalline networks through halogen bonding. The interplay of halogen bonds, π-π stacking, and van der Waals forces from the octyloxy chains can be harnessed to control the assembly of molecules in the solid state, opening avenues for creating novel crystalline materials with unique optical and electronic properties.

Conjugated Polymers for Optoelectronics

This compound is a key precursor in the synthesis of conjugated polymers, which are integral to optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carbon-iodine bond is highly reactive and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for constructing the extended π-conjugated systems that are responsible for the electronic and optical properties of these polymers.

A specific example involves the synthesis of conjugated polymers containing isoindigo units, which have shown promise for applications in organic solar cells, organic electroluminescent devices, and organic field-effect transistors. In one preparation method, 1-iodo-4-alkoxy benzene is reacted with diphenylamine (B1679370) in the presence of a copper iodide (CuI) catalyst to form a key intermediate. google.com The resulting polymers exhibit good solubility, film-forming properties, and high thermal stability, with effectively regulated HOMO and LUMO energy levels that broaden the absorption range and improve energy conversion efficiency. google.com

Table 1: Representative Cross-Coupling Reactions Utilizing Aryl Iodides for Polymer Synthesis

| Reaction Name | Reactants | Catalyst | Bond Formed | Application in Conjugated Systems |

|---|---|---|---|---|

| Suzuki Coupling | Aryl Iodide, Organoboron Compound | Palladium | C-C (Aryl-Aryl) | Synthesis of biaryl compounds and polyphenylenes. |

| Heck Coupling | Aryl Iodide, Alkene | Palladium | C-C (Aryl-Vinyl) | Formation of substituted alkenes and stilbene (B7821643) derivatives. |

| Sonogashira Coupling | Aryl Iodide, Terminal Alkyne | Palladium/Copper | C-C (Aryl-Alkynyl) | Construction of aryl alkynes and phenylene ethynylene systems. |

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

While this compound is not commonly cited as a primary structural linker in the direct synthesis of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs), the interaction of iodine with these porous materials is a subject of significant research. MOFs and COFs are being extensively investigated for the capture of volatile iodine, particularly radioactive isotopes released from nuclear fuel processing. nih.govrsc.org

The functionalization of MOF pores with electron-donating groups can enhance the capture of molecular iodine (I₂), which acts as an electron acceptor, through the formation of host-guest charge-transfer complexes. nih.gov The high porosity, large surface area, and tunable structures of COFs and MOFs make them ideal candidates for developing next-generation iodine adsorbents. rsc.orgnih.gov For instance, tetrathiafulvalene-based COFs have demonstrated exceptionally high iodine adsorption capacities, reaching up to 8.19 g g⁻¹, by leveraging both physical adsorption in their porous structure and strong chemical interactions. rsc.org Similarly, functionalized MOFs have shown iodine uptake capacities that compare favorably with other state-of-the-art materials. nih.gov

The relevance of iodo-organic compounds like this compound in this context lies in their potential use in post-synthetic modification of these frameworks or as model compounds to study the fundamental interactions between iodine-containing molecules and the porous host structures.

Table 2: Iodine Adsorption Capacities of Selected Porous Materials

| Material Name | Type | Iodine Uptake (g g⁻¹) | Reference |

|---|---|---|---|

| TTF-COF | COF | up to 8.19 | rsc.org |

| MFM-174 | MOF | 3.91 | nih.gov |

| MFM-170 | MOF | 3.47 | nih.gov |

| MFM-172 | MOF | 2.91 | nih.gov |

| NJU-Bai20 | MOF | 3.37 | nih.gov |

Development of Liquid Crystalline Materials

One of the most significant applications of this compound is in the synthesis of liquid crystalline materials. The molecular structure, which combines a rigid phenyl ring with a flexible octyloxy chain, is a classic motif for designing molecules that exhibit mesophases. colorado.edu The octyloxy tail helps to induce and stabilize these liquid crystal phases by providing the necessary molecular anisotropy and facilitating favorable intermolecular interactions.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. colorado.edu Molecules in a liquid crystal phase tend to align in a specific direction (nematic phase) and can also be arranged in layers (smectic phase). colorado.edu The transition between these phases occurs at specific temperatures.

By using this compound as a starting material, researchers can employ cross-coupling reactions to link the 4-(octyloxy)phenyl moiety to other rigid core structures, creating more complex molecules with tailored liquid crystalline properties. For example, it can be used to create photo-switchable halogen bond donors for inducing phase transitions in liquid crystal assemblies with light. The length of the terminal alkoxy chain, such as the octyloxy group, has a direct impact on the mesomorphic properties, influencing the melting points and the temperature range over which specific liquid crystal phases are stable. mdpi.com

Table 3: Common Liquid Crystal Phases and Their Molecular Ordering

| Phase | Directional Order | Positional Order | Description |

|---|---|---|---|

| Isotropic | No | No | A true liquid with random molecular orientation. colorado.edu |

| Nematic (N) | Yes | No | Molecules have a preferred orientation but no layered structure. colorado.edu |

| Smectic A (SmA) | Yes | Yes (1D) | Molecules are aligned and arranged in well-defined layers. colorado.edu |

| Smectic C (SmC) | Yes | Yes (1D) | Similar to SmA, but the molecules are tilted within the layers. koyauniversity.org |

Contributions to Energy Storage Technologies

The versatility of this compound as a synthetic intermediate extends to the development of materials for energy storage applications, including components for redox flow batteries and dye-sensitized solar cells.

Organic Redox Flow Battery Materials

Organic redox flow batteries (RFBs) are a promising technology for large-scale energy storage. researchgate.net They function by using dissolved organic molecules (redox-active materials) to store energy. The performance of these batteries is highly dependent on the properties of the organic molecules, such as their redox potential, solubility, and stability. researchgate.net

While direct application of this compound in RFBs is not prominently documented, its role as a versatile building block in organic synthesis is highly relevant. The ability to functionalize aromatic cores using this compound allows for the molecular engineering of novel redox-active materials. For instance, the 4-(octyloxy)phenyl group could be incorporated into larger molecules like quinones or viologens to tune their solubility in organic electrolytes and adjust their redox potentials, which are key parameters for improving the energy density of nonaqueous RFBs. researchgate.netrsc.org The development of new organic electrolyte compounds is crucial for advancing beyond current technologies like the widely used vanadium-based systems. google.com

Dye-Sensitized Solar Cells

In the field of photovoltaics, this compound serves as a building block for creating hole-transporting materials (HTMs) and organic dyes used in dye-sensitized solar cells (DSSCs). DSSCs are a type of low-cost solar cell that uses a photosensitive dye attached to the surface of a semiconductor, like titanium dioxide (TiO₂), to absorb sunlight. nih.govmdpi.com

The efficiency of a DSSC is critically dependent on the properties of its components, including the dye and the electrolyte. mdpi.com The dye must absorb light efficiently and inject electrons into the semiconductor's conduction band. nih.gov Organic dyes are attractive alternatives to more expensive ruthenium-based sensitizers. researchgate.net The synthesis of complex organic dyes often involves the coupling of donor and acceptor moieties through a π-conjugated bridge. The reactivity of this compound makes it a suitable starting material for constructing these donor segments. The inclusion of the octyloxy group can enhance the solubility of the dye and prevent intermolecular aggregation on the TiO₂ surface, leading to improved device performance. mdpi.com

Furthermore, the electrolyte in many high-performance DSSCs contains an iodine/iodide (I⁻/I₃⁻) redox couple, which regenerates the oxidized dye after electron injection. nih.gov While this compound is not a direct component of this electrolyte, its chemical structure is fundamentally related to the core components of this critical system.

Table 4: Key Components of a Dye-Sensitized Solar Cell (DSSC)

| Component | Function | Material Example |

|---|---|---|

| Photoanode | Supports the dye and conducts electrons. | Titanium Dioxide (TiO₂) mdpi.com |

| Sensitizer (Dye) | Absorbs sunlight and injects electrons. | Ruthenium complexes, Organic Dyes (e.g., RK1) nih.gov |

| Electrolyte | Regenerates the oxidized dye. | Iodine/Iodide (I⁻/I₃⁻) in an organic solvent nih.govmdpi.com |

| Counter Electrode | Catalyzes the reduction of the electrolyte. | Platinum (Pt) mdpi.com |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diphenylamine |

| Copper Iodide (CuI) |

| Titanium Dioxide (TiO₂) |

| Ruthenium |

| Platinum |

| Quinone |

| Viologen |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

The electronic properties of 1-Iodo-4-(octyloxy)benzene are significantly influenced by its constituent parts: the benzene (B151609) ring, the electron-donating octyloxy group (-OC₈H₁₇), and the electronegative iodine atom. The octyloxy group, a strong activating group, increases the electron density of the aromatic ring through resonance, particularly at the ortho and para positions. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack. nih.gov

Computational studies on similar monosubstituted benzenes confirm that electron-donating groups raise the energy of the HOMO, making the molecule a better electron donor. nih.gov The iodine atom, while electronegative, is also highly polarizable and serves as an excellent leaving group in various reactions. Its presence provides a reactive site for constructing more complex molecular systems.

Reactivity descriptors derived from DFT calculations, such as the Fukui function and local softness, can predict the most probable sites for electrophilic and nucleophilic attacks. For this compound, these calculations would confirm the ortho positions relative to the octyloxy group as the most nucleophilic and therefore most reactive towards electrophiles. The carbon atom bonded to the iodine is the primary site for nucleophilic attack or oxidative addition in cross-coupling reactions.

Table 1: Calculated Electronic Properties of Substituted Benzenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Benzene | -6.75 | -1.15 | 5.60 | 0.00 |

| Anisole (Methoxybenzene) | -5.98 | -0.95 | 5.03 | 1.38 |

| Iodobenzene (B50100) | -6.40 | -1.50 | 4.90 | 1.70 |

| This compound (Predicted) | ~ -5.8 | ~ -1.4 | ~ 4.4 | ~ 2.1 |

Note: Values for benzene, anisole, and iodobenzene are representative literature values. Values for this compound are estimated based on the additive effects of the substituents to illustrate the expected trends.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate mechanisms of reactions involving this compound. It allows for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies, thereby explaining reaction outcomes and guiding the optimization of reaction conditions.

One of the primary uses of this compound is as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. Computational studies on these reactions have detailed the catalytic cycle, which typically involves three main steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. Computational models can determine the energy barrier for this step, showing how the C-I bond is broken and two new bonds from the carbon and iodine to the palladium center are formed, creating a Pd(II) intermediate.

Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling): In a Suzuki coupling, a boronic acid derivative transfers its organic group to the palladium complex. In a Heck reaction, an alkene inserts into the Pd-C bond. Modeling these steps helps to understand the regioselectivity and stereoselectivity of the reaction.

Furthermore, computational modeling can shed light on the formation of this compound itself, typically through electrophilic aromatic iodination of 4-(octyloxy)benzene. Studies can model the interaction of the electron-rich benzene ring with various iodinating agents (e.g., I₂ with an oxidizing agent or N-Iodosuccinimide). These models can identify the key intermediates, such as a sigma complex (arenium ion), and the associated energy barriers, confirming that iodination occurs preferentially at the para position if it is unsubstituted. nih.gov

Prediction of Spectroscopic Properties

Theoretical calculations are widely used to predict the spectroscopic properties of molecules, providing a powerful complement to experimental characterization. scispace.com For this compound, DFT calculations can accurately simulate its vibrational (FT-IR and FT-Raman) and nuclear magnetic resonance (¹H and ¹³C NMR) spectra.

To predict vibrational spectra, the molecular geometry is first optimized to find its lowest energy conformation. Then, harmonic vibrational frequencies are calculated. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental data. scispace.com The analysis of the potential energy distribution (PED) allows for the unambiguous assignment of each calculated vibrational mode to specific molecular motions (e.g., C-H stretch, C=C ring stretch, C-O-C stretch). chemrxiv.org

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The magnetic shielding tensors for each nucleus are computed relative to a standard (e.g., tetramethylsilane, TMS), yielding predicted ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for confirming the structure of the synthesized compound and for interpreting complex experimental spectra.

Table 2: Representative Predicted vs. Experimental Vibrational Frequencies for a Substituted Benzene Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment (based on PED) |

|---|---|---|---|

| ν(C-H) aromatic | 3075 | 3070 | Aromatic C-H stretching |

| ν(CH₂) asymmetric | 2955 | 2960 | Asymmetric CH₂ stretching in alkyl chain |

| ν(CH₂) symmetric | 2870 | 2872 | Symmetric CH₂ stretching in alkyl chain |

| ν(C=C) ring | 1595 | 1598 | Aromatic ring C=C stretching |

| ν(C-O-C) asymmetric | 1250 | 1245 | Asymmetric C-O-C ether stretching |

| γ(C-H) out-of-plane | 830 | 828 | 1,4-disubstituted ring C-H out-of-plane bending |

| ν(C-I) | 595 | 600 | C-I stretching |

Note: This table is illustrative, based on typical results for similar iodo-alkoxy-benzene compounds to demonstrate the correlation between theoretical predictions and experimental measurements.

Structure-Property Relationship Studies in Functional Materials

This compound is a valuable building block for functional organic materials, particularly liquid crystals and organic semiconductors. Computational studies are essential for establishing clear structure-property relationships, enabling the rational design of new materials with tailored properties.

In the context of liquid crystals , the molecular shape is paramount. The structure of this compound, with its rigid aromatic core and flexible octyloxy tail, is a classic motif for inducing liquid crystalline phases. Computational modeling can predict key molecular descriptors related to liquid crystallinity:

Molecular Anisotropy: Calculations can quantify the aspect ratio of the molecule, which is crucial for the formation of ordered mesophases.

Intermolecular Interactions: Modeling of molecular dimers and clusters can reveal the nature and strength of intermolecular forces (van der Waals, π-π stacking) that govern molecular packing and the stability of liquid crystal phases.

For applications in organic electronics , such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), the electronic properties of materials derived from this compound are critical. Quantum chemical calculations can predict:

HOMO/LUMO Energy Levels: These values determine the ease of charge injection from electrodes and the charge transport characteristics (hole or electron transport) of the material. The octyloxy group generally raises the HOMO level, facilitating hole injection and transport.

Reorganization Energy: This parameter quantifies the geometric relaxation energy required upon charge transfer. A lower reorganization energy, which can be calculated computationally, is desirable for efficient charge transport.

Charge Transfer Integrals: By modeling the interactions between adjacent molecules in a crystal lattice, it is possible to calculate the electronic coupling (charge transfer integral), which is a direct measure of the material's ability to conduct charge.

Through these computational approaches, the influence of the octyloxy chain length, the aromatic core, and the subsequent modifications enabled by the iodo-group can be systematically studied to optimize the performance of the final functional material.

Sustainable and Green Chemistry Aspects in the Synthesis and Application of 1 Iodo 4 Octyloxy Benzene

Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes focuses on replacing hazardous reagents and minimizing energy consumption. Greener alternatives for both major synthetic pathways have been explored.

For the Williamson ether synthesis , which involves reacting an alkoxide with an alkyl halide, green modifications target the base and solvent. Microwave-assisted, solvent-free methods using solid potassium carbonate as a mild base have been shown to be effective for producing alkyl aryl ethers. This approach avoids volatile organic solvents and can significantly reduce reaction times. Another green strategy is the use of phase-transfer catalysis, which can improve reaction efficiency, or employing water as a solvent, which drastically reduces the environmental impact of the reaction medium. organic-chemistry.orgjk-sci.com

For the direct iodination of the aromatic ring , sustainable methods focus on avoiding harsh or toxic iodinating agents and metal catalysts. A highly environmentally friendly approach is the use of molecular iodine (I₂) with hydrogen peroxide (H₂O₂) as the oxidant in water. researchgate.netsemanticscholar.org This system is advantageous as the primary byproduct is water. Metal-free iodination techniques have also been developed, for instance, using arylhydrazines with molecular iodine in dimethyl sulfoxide (B87167) (DMSO), which circumvents the need for metal catalysts that can be difficult to remove from the final product. acs.org

| Synthetic Route | Traditional Method | Greener Alternative | Key Green Advantages |

|---|---|---|---|

| Williamson Ether Synthesis | Strong base (e.g., NaH) in an organic solvent (e.g., DMF, THF). | Microwave-assisted, solvent-free reaction with K₂CO₃; or reaction in water. organic-chemistry.org | Avoids hazardous solvents and strong bases; reduces energy consumption and waste. |

| Direct Iodination | I₂ with strong oxidants (e.g., nitric acid); use of metal-based Lewis acids. | I₂ with H₂O₂ in water; metal-free methods using arylhydrazines. researchgate.netacs.org | Water as a solvent; water is the only byproduct from the oxidant; avoids toxic metal catalysts. |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. primescholars.com Reactions with poor atom economy generate significant waste.

The Williamson ether synthesis, for example, produces a salt byproduct in stoichiometric amounts. The atom economy can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100. primescholars.comchemrxiv.org

Route A (Williamson Ether Synthesis): 4-Iodophenol (B32979) + 1-Bromooctane + NaOH → this compound + NaBr + H₂O. This route has a lower atom economy due to the formation of sodium bromide and water as byproducts.

Route B (Direct Iodination): 4-(Octyloxy)benzene + I₂ + H₂O₂ → this compound + 2H₂O. This route, using a green oxidant, can be highly atom-economical as the main byproduct is water.

| Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Williamson Ether Synthesis | 4-Iodophenol (220.0 g/mol) + 1-Bromooctane (193.1 g/mol) + NaOH (40.0 g/mol) | This compound (332.2 g/mol) | NaBr (102.9 g/mol) + H₂O (18.0 g/mol) | 73.3% |

| Direct Iodination (with NIS) | 4-(Octyloxy)benzene (206.3 g/mol) + N-Iodosuccinimide (225.0 g/mol) | This compound (332.2 g/mol) | Succinimide (99.1 g/mol) | 77.0% |

Catalysis for Enhanced Efficiency and Reduced Environmental Impact

Catalysis is a fundamental tool in green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with less waste.

In the synthesis of this compound, enzymatic catalysis represents a frontier in green chemistry. The use of peroxidases for the iodination of phenols in aqueous solutions demonstrates the potential of biocatalysis to conduct reactions under environmentally benign conditions. dtu.dk For the Williamson ether synthesis, phase-transfer catalysts can significantly improve reaction rates and efficiency, allowing for the use of milder conditions. jk-sci.com While traditional iodination may use stoichiometric Lewis acid catalysts like AlCl₃ or FeCl₃, the focus of green chemistry is to move towards recyclable, heterogeneous catalysts or non-metal catalytic systems.

In its primary application, this compound is a substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. Green innovations in this area are critical. Research focuses on developing highly active palladium catalysts that can be used at very low loadings (ppm levels), creating heterogeneous and recyclable palladium catalysts to prevent metal leaching into products, and exploring catalysts based on more abundant and less toxic metals.

Solvent Selection and Alternative Reaction Media

The choice of solvent is a major contributor to the environmental impact of a chemical process. Green chemistry encourages the reduction or elimination of volatile organic compounds (VOCs).

Water : As a solvent, water is non-toxic, non-flammable, and inexpensive. It has been successfully used as a medium for the iodination of phenols and for certain metal-free aryl ether syntheses. organic-chemistry.orgresearchgate.net

Solvent-Free Conditions : Performing reactions without a solvent is an ideal green chemistry scenario. Microwave-assisted Williamson ether synthesis can be conducted neat, often by adsorbing the reactants onto a solid support like potassium carbonate, which serves as both the base and the support.

Alternative Solvents : When a solvent is necessary, the focus is on greener alternatives like bio-derived solvents or ionic liquids. However, the lifecycle and toxicity of some alternative solvents must be carefully assessed. Traditional dipolar aprotic solvents like DMF and DMSO, while effective, are under scrutiny for their environmental and health profiles. jk-sci.com

| Reaction Medium | Advantages | Disadvantages | Applicable Route |

|---|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive, widely available. | Poor solubility for non-polar organic reactants; may require high temperatures or pressures. | Direct Iodination, some Ether Syntheses. organic-chemistry.orgresearchgate.net |

| Solvent-Free | Eliminates solvent waste, simplifies purification, can lower energy use. | Not suitable for all reactions; may have mixing and heat transfer issues in large-scale batch processes. | Microwave-Assisted Williamson Ether Synthesis. |

| DMF / DMSO | Excellent solvent for a wide range of reactants; high boiling point. | Concerns over toxicity and environmental persistence; difficult to remove completely. | Williamson Ether Synthesis, Metal-Free Iodination. jk-sci.comacs.org |

Process Intensification and Continuous Flow Chemistry

Process intensification involves developing smaller, safer, and more energy-efficient manufacturing processes. Microwave-assisted organic synthesis is a key example, where microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often cleaner reaction profiles with fewer byproducts. nih.govejbps.com The Williamson ether synthesis is particularly amenable to microwave assistance.

Continuous flow chemistry offers a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a tube or channel where they mix and react. This technology provides superior control over reaction parameters like temperature and pressure, enhances safety (especially for exothermic reactions), and allows for seamless scalability. The synthesis of aryl iodides and their subsequent use in reactions like cross-coupling are well-suited for flow chemistry. thieme-connect.comresearchgate.netrsc.org For example, a ligand-free synthesis of phenols from aryl iodides has been demonstrated in a continuous-flow system using a copper coil reactor, completing the reaction in minutes. thieme-connect.comresearchgate.net Such a setup could be adapted for the synthesis of precursors or derivatives of this compound, integrating synthesis and purification into a single, efficient process.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.